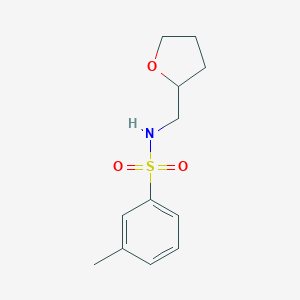
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTBS is a sulfonamide derivative that has been synthesized using different methods.
作用機序
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions. This mechanism of action is useful in the treatment of diseases that are characterized by an excess of hydrogen ions, such as glaucoma.
Biochemical and Physiological Effects:
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase by 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can lead to a decrease in the production of hydrogen ions, resulting in a decrease in intraocular pressure in the eye. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has also been shown to have anticonvulsant and anticancer properties, although the exact mechanism of action is not fully understood.
実験室実験の利点と制限
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using different methods. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is also a potent carbonic anhydrase inhibitor, making it useful for the study of carbonic anhydrase-related diseases. However, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide. One potential direction is the development of more efficient synthesis methods that can increase the yield of the compound. Another direction is the study of the anticancer properties of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide, which could lead to the development of new cancer treatments. Additionally, the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new carbonic anhydrase inhibitors with improved efficacy and fewer side effects.
Conclusion:
In conclusion, 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in various fields. 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is a potent carbonic anhydrase inhibitor that has been shown to have anticonvulsant and anticancer properties. Although 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has some limitations, such as its low solubility in water, there are several future directions for the study of this compound. The development of more efficient synthesis methods and the study of the mechanism of action of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide could lead to the development of new treatments for various diseases.
合成法
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 3-methylbenzenesulfonyl chloride with tetrahydro-2-furanmethanamine in the presence of a base or the reaction of 3-methylbenzenesulfonyl chloride with tetrahydrofuran-2-carboxylic acid in the presence of a coupling agent. The yield of the synthesis method varies depending on the reaction conditions.
科学的研究の応用
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of 3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide is as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of carbonic anhydrase can be useful in the treatment of diseases such as glaucoma, epilepsy, and cancer.
特性
製品名 |
3-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide |
|---|---|
分子式 |
C12H17NO3S |
分子量 |
255.34 g/mol |
IUPAC名 |
3-methyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChIキー |
PFMORKHDASIUPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)